REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[CH3:10].N1C=CC=CC=1.[Mn]([O-])(=O)(=O)=[O:18].[K+].[OH2:23]>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[C:10]([OH:18])=[O:23] |f:2.3|
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Name
|
|
Quantity
|
12 g
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Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)OC)C
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Name
|
|
Quantity
|
41.7 g
|
Type
|
reactant
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
|
170 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
44.65 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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maintained at this temperature for 2 h
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Duration
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2 h
|
Type
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TEMPERATURE
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Details
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heated for a further 5 h at 50° C
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Duration
|
5 h
|
Type
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FILTRATION
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Details
|
Then the mixture was filtered over celite
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Type
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WASH
|
Details
|
the residue was washed with sulfuric acid (conc. 100 mL)
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Type
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CUSTOM
|
Details
|
The combined filtrates were then half-evaporated
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Type
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WASH
|
Details
|
Then the mixture was washed with diethyl ether
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Type
|
EXTRACTION
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Details
|
the product extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined extracts were then dried over sodium sulphate
|
Type
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FILTRATION
|
Details
|
After filtration and evaporation the crude solid
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Type
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CUSTOM
|
Details
|
was recrystallised from 1,2,-dichloroethane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)O)C=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.4 g | |
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |